(S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one
Description
(S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one is a chiral tertiary amine derivative with a pyrrolidine core and a branched aliphatic chain. Its molecular formula is C₁₉H₃₁N₃O, and molecular weight is 317.47 g/mol . The compound features stereochemical complexity, with (S)-configurations at both the amino-bearing carbon and the pyrrolidine nitrogen, as indicated by its CAS registry numbers (1254927-47-3 and 1401666-37-2) .
Synthesis of this compound involves coupling (2S)-2-(substituted-benzylamino)-3-methylbutanoic acid with pyrrolidine derivatives using EDC·HCl and HOBT in DMF under ambient conditions .
Properties
IUPAC Name |
(2S)-2-amino-1-[3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O/c1-14(2)18(20)19(23)21-11-10-17(13-21)22(15(3)4)12-16-8-6-5-7-9-16/h5-9,14-15,17-18H,10-13,20H2,1-4H3/t17?,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXIAQORMWPDFR-ZVAWYAOSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)N(CC2=CC=CC=C2)C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(C1)N(CC2=CC=CC=C2)C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one typically involves multiple steps, starting from readily available starting materials. One common approach is to use a chiral auxiliary to introduce the stereochemistry at the desired position. The key steps include:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the benzyl-isopropyl-amino group via nucleophilic substitution.
- Final coupling with the amino and methyl groups under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while reduction can produce various amines.
Scientific Research Applications
(S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of tertiary amine derivatives with variations in the amine substituents, ring systems (pyrrolidine vs. piperidine), and stereochemistry. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Note: Molecular weights are calculated unless explicitly reported in evidence.
Key Findings :
Ring System Impact :
- Replacing pyrrolidine (5-membered ring) with piperidine (6-membered) increases steric bulk and may alter binding affinity in molecular targets. For example, piperidine derivatives often exhibit higher metabolic stability but reduced solubility .
Substituent Effects: Isopropyl vs. Benzylamine Position: Substituents on the benzyl group (e.g., fluorine, methyl) in related compounds (e.g., derivatives) modulate anticonvulsant activity via interactions with voltage-gated sodium channels .
Stereochemical Sensitivity: The (S)-configuration at both chiral centers in the target compound is critical for its activity.
Synthetic Accessibility :
- The target compound’s synthesis route (EDC·HCl/HOBT coupling) is standard for tertiary amines, whereas cyclopropyl derivatives require additional steps for ring formation, reducing scalability .
Table 2: Pharmacological and Physicochemical Data
Biological Activity
(S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one, also known as AM97713, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C19H31N3O
- Molar Mass : 317.47 g/mol
- CAS Number : 1354025-74-3
| Property | Value |
|---|---|
| Molecular Formula | C19H31N3O |
| Molar Mass | 317.47 g/mol |
| CAS Number | 1354025-74-3 |
The compound functions primarily as a selective modulator of neurotransmitter systems, particularly affecting dopamine and norepinephrine pathways. Its structural similarity to other psychostimulants suggests it may enhance cognitive function and mood regulation.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound against various cancer cell lines.
-
Cytotoxicity Studies :
- The compound demonstrated significant cytotoxic effects on human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines.
- IC50 values ranged from 0.65 to 2.41 µM, indicating potent activity compared to standard chemotherapeutics.
-
Mechanism of Action :
- Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells through caspase activation, leading to cell cycle arrest in the G1 phase.
- Western blotting showed increased p53 expression and caspase-3 cleavage, confirming its role in apoptosis induction.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis via caspase activation |
| MEL-8 | 2.41 | G1 phase arrest and apoptosis induction |
Neuropharmacological Effects
In addition to its anticancer properties, the compound has been studied for its effects on neurological conditions:
- Cognitive Enhancement :
- Animal models indicate that this compound may improve learning and memory through modulation of dopaminergic pathways.
- Behavioral tests suggest potential applications in treating cognitive deficits associated with conditions like ADHD and depression.
Case Studies
Several case studies highlight the compound's efficacy in specific contexts:
- Case Study A : A study involving MCF-7 cells showed that treatment with the compound at varying concentrations led to a dose-dependent increase in apoptotic markers.
- Case Study B : In a behavioral assessment using rodents, administration of the compound resulted in improved performance on memory tasks compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
